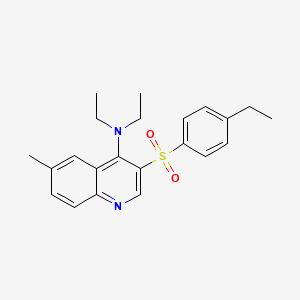

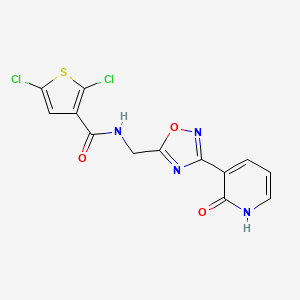

(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

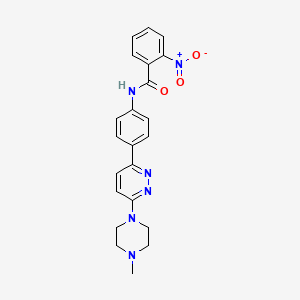

“(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate” is a chemical compound with the CAS Number 66338-99-6 . It has a molecular formula of C26H23N3O3S and a molecular weight of 457.54400 . This compound is also known by several synonyms, including ethyl (Z)-2-hydroxyimino-2-(2-tritylaminothiazol-4-yl)acetate .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 457.54400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified . The LogP value, which indicates the compound’s lipophilicity, is 5.36150 .Scientific Research Applications

Synthesis Techniques

Synthesis Process Optimization

The synthesis of Ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate involves a series of steps, including oxidation, bromination, and cyclic condensation, with the total yield reaching up to 54%. The process has been refined over time, simplifying operations and reducing production costs while improving yields (Wang Li, 2007; L. Jing, 2003).

Derivative Synthesis

Derivatives of Ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate have been synthesized under various conditions, indicating the compound's versatility in forming different chemical structures. For instance, ethyl(Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate was synthesized at 45℃, yielding up to 89.6% (Wang Yu-huan, 2008).

Chemical Interactions and Transformations

- Reactivity and Interaction: The compound's reactivity has been explored in various studies, leading to the creation of novel chemical structures. For instance, interactions with different arylidinemalononitrile derivatives and reaction with 2-(ethoxymethylene)-malononitrile have been documented, highlighting the compound's potential in synthetic chemistry (H. M. Mohamed, 2021; H. M. Mohamed, 2014).

Synthesis Applications in Peptide Bond Formation and Antibacterial Activity

Peptide Bond Formation

Ethyl 2-cyano-2-(hydroxyimino)acetate has been utilized in the synthesis of α-ketoamide derivatives and peptide bond formation, showing effectiveness in terms of purity and yield, and indicating its potential utility in peptide chemistry (A. El‐Faham et al., 2013; Ramon Subirós‐Funosas et al., 2014).

Antibacterial Activity

Novel derivatives of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino) acetate have been synthesized and tested for antibacterial activities against various pathogens, showing promising results and highlighting potential applications in antimicrobial drug development (Ma Xi-han, 2011).

properties

IUPAC Name |

ethyl (2Z)-2-hydroxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3S/c1-2-32-24(30)23(29-31)22-18-33-25(27-22)28-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,31H,2H2,1H3,(H,27,28)/b29-23- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFBLNMRJSAFAA-FAJYDZGRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-hexyl-6-methyl-5,7-dioxo-8-propyl-5H,6H,7H,8H-pyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetic acid](/img/structure/B2587508.png)

![3,6-dichloro-N-{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylpyridine-2-carboxamide](/img/structure/B2587509.png)

![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2587511.png)

![1-(4-methylphenyl)-2-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one hydrobromide](/img/structure/B2587516.png)